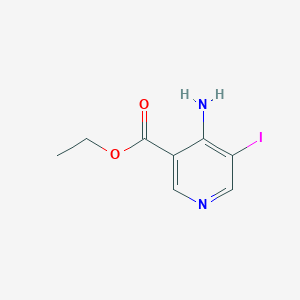![molecular formula C15H11FN2O3 B11840156 2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11840156.png)
2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a fluorophenyl and a methoxy group attached. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzaldehyde with 3-amino-5-methoxypyrazole in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then cyclized with pyridine-3-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Fluorophenyl)-5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: Formation of 2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorophenyl and a methoxy group enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry.
Properties
Molecular Formula |
C15H11FN2O3 |
|---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H11FN2O3/c1-21-11-6-7-18-12(8-11)13(15(19)20)14(17-18)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,19,20) |
InChI Key |
UERXTMXAMIXTEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=NN2C=C1)C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


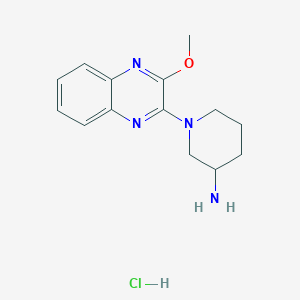




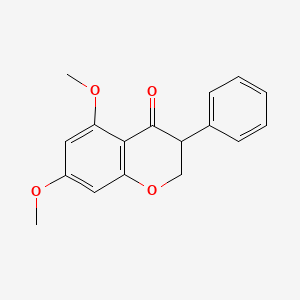
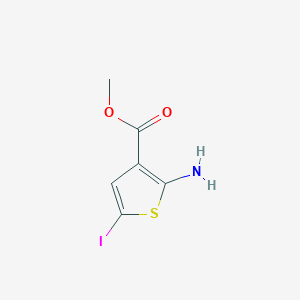
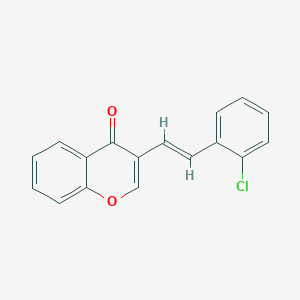


![(3aS,6aS)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11840136.png)
